molecular formula C30H27BKN6 B574509 Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate CAS No. 185034-21-3

Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate

Cat. No. B574509
CAS RN: 185034-21-3
M. Wt: 521.496
InChI Key: QBWIDNDNXAHXPC-UHFFFAOYSA-N
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Description

Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate is a chemical compound with the molecular formula C30H28BKN6 . It falls under the category of heterocyclic organic compounds .


Synthesis Analysis

Poly(pyrazolyl)borate ligands, such as Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate, have been obtained through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .


Molecular Structure Analysis

The molecular structure of Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate is represented by the molecular formula C30H28BKN6 . The molecular weight of the compound is 522.49 .


Physical And Chemical Properties Analysis

Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate has a melting point of 157°C .

Scientific Research Applications

  • Active Site Modeling of Enzymes : Research has shown that complexes of Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate can be used to model the active sites of enzymes such as carbonic anhydrase. These models help in understanding enzyme mechanisms and designing enzyme inhibitors (Yang et al., 1997).

  • Coordination Chemistry and Crystal Structure Analysis : The compound's role in forming various metal complexes has been explored, with studies on crystal structures providing insights into coordination environments and bonding patterns (Yang et al., 1995).

  • Electronic Structure Studies : Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate has been used in electronic structure studies, including gas-phase photoelectron spectroscopy, to gain insights into the electronic properties of scorpionate ligands (Joshi et al., 2004).

  • NMR Spectroscopy : The compound has been studied using NMR spectroscopy, particularly to understand the structure of its potassium and thallium salts in solution (López et al., 1995).

  • Investigation of Weak Interactions in Crystal Structures : Studies have looked into the weak CH/π interactions in crystals of hydrotris(3-phenylpyrazolyl)boratothallium(I) using X-ray crystallography (Ciunik et al., 2004).

  • Synthesis of Novel Ligands : The synthesis and characterization of novel ligands derived from Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate have been reported, contributing to the development of new materials and catalysts (Weis & Vahrenkamp, 1997).

  • Dynamic Behavior in Metal Complexes : Research has explored the dynamic behavior of metal complexes containing Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate and its derivatives, aiding in understanding their potential applications in catalysis and materials science (Rheingold et al., 2003).

  • Application in Sensor Development : The compound has been used in the development of ion-selective sensors, particularly for the detection of metal ions in biological and environmental samples, demonstrating its potential in analytical chemistry (Singh et al., 2007).

  • Investigation of Antimicrobial Properties : Studies have been conducted on the antimicrobial properties of Potassium hydrotris(2-mercaptobenzathiazolyl)borate and its derivatives, highlighting potential applications in medicinal chemistry and biochemistry (Joshi et al., 2008).

Safety And Hazards

Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it under inert gas, avoid contact with air, eyes, skin, or clothing, and store it in a well-ventilated place with the container tightly closed .

Future Directions

Poly(pyrazolyl)borates of almost any transition metal have been prepared and used as enzymatic models, for the development of new materials, and as power catalysts in reactions as carbene or nitrene C−H insertion, polymerization or carbonyl derivatizations . The future directions of this compound could involve further exploration of these applications and the development of new materials and catalysts .

properties

InChI

InChI=1S/C30H27BN6.K/c1-22-19-28(25-13-7-4-8-14-25)32-35(22)31(36-23(2)20-29(33-36)26-15-9-5-10-16-26)37-24(3)21-30(34-37)27-17-11-6-12-18-27;/h4-21H,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWIDNDNXAHXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C(=CC(=N1)C2=CC=CC=C2)C)(N3C(=CC(=N3)C4=CC=CC=C4)C)N5C(=CC(=N5)C6=CC=CC=C6)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BKN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate

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